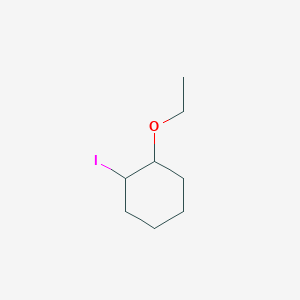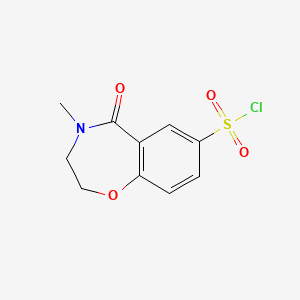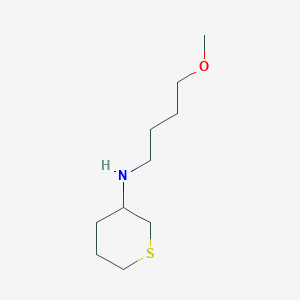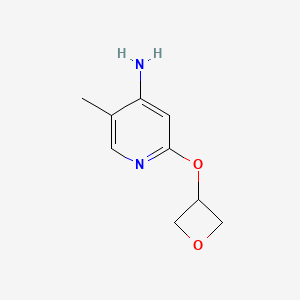![molecular formula C7H10N2O2S B13314632 Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13314632.png)
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method starts with 2-methylthiazole-5-carboxylic acid as the initial raw material. The synthesis involves esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence . The overall yield of this method is around 48.3%, with a purity exceeding 97% .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester: Similar in structure but with different functional groups.
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate: Another thiazole derivative with similar biological activities.
Uniqueness
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)2-5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 |
InChIキー |
DIWYCZDQSIMCEJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CSC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



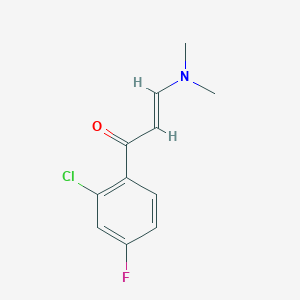
![6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13314557.png)
![3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13314559.png)
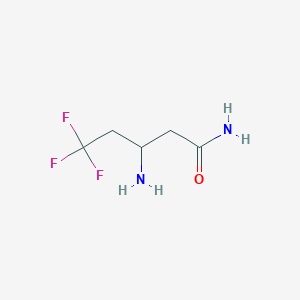

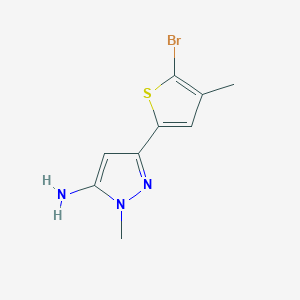

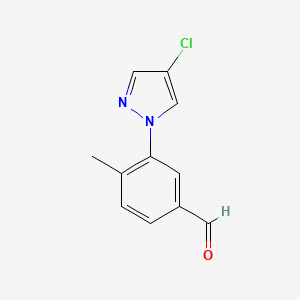
![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)
